4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes two oxazole rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the oxazole ring through the reaction of a phenyl-substituted amine with an aldehyde, followed by cyclization in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Another oxazole derivative with similar structural features.
4-Phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole: A compound with a different heterocyclic core but similar phenyl substitution.
Uniqueness
4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole is unique due to its dual oxazole rings and the specific arrangement of phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C27H24N2O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H24N2O2/c1-3-9-19(10-4-1)23-17-30-25(28-23)27(15-21-13-7-8-14-22(21)16-27)26-29-24(18-31-26)20-11-5-2-6-12-20/h1-14,23-24H,15-18H2 |
InChI Key |
CXTGPFGXKVGOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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